molecular formula C15H14N2O3 B3833661 benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

Cat. No.: B3833661
M. Wt: 270.28 g/mol
InChI Key: TZKNCCSAQUKSHR-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime is an organic compound characterized by a benzaldehyde core functionalized with an oxime group. The oxime oxygen is further linked to a carbamoyl moiety substituted with a 4-methoxyphenylamine group. This structure combines aromatic, oxime, and carbamate functionalities, making it a versatile intermediate in medicinal and synthetic chemistry.

Key structural features include:

  • Oxime group (C=N-OH): Imparts nucleophilicity and chelating properties.
  • Carbamoyl linker (N-C=O): Enhances hydrogen-bonding capacity and modulates electronic properties.
  • 4-Methoxyphenyl substituent: Introduces electron-donating effects and influences solubility.

Properties

IUPAC Name

[(E)-benzylideneamino] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-19-14-9-7-13(8-10-14)17-15(18)20-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKNCCSAQUKSHR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642210
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form benzaldehyde oxime. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde O-4-methoxyphenylcarbamoyl oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzaldehyde O-4-methoxyphenylcarbamoyl oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in microbial and cancer cells .

Comparison with Similar Compounds

(E)-4-Methoxybenzaldehyde O-(N-Phenylcarbamoyl)oxime

Structural Similarities :

  • Shares the benzaldehyde-oxime-carbamoyl scaffold.
  • Substituent on the carbamoyl group: 4-methoxyphenyl vs. phenyl in this compound.

Key Differences :

  • Intermolecular interactions : The phenylcarbamoyl variant forms infinite ribbons via N-H···O hydrogen bonds along the [100] crystallographic direction, while the 4-methoxyphenyl analog may exhibit altered packing due to methoxy-induced steric or electronic effects [3].

Table 1: Structural and Physical Properties

Property Benzaldehyde O-{[(4-Methoxyphenyl)amino]carbonyl}oxime (E)-4-Methoxybenzaldehyde O-(N-Phenylcarbamoyl)oxime
Molecular Formula C₁₅H₁₃N₂O₄ C₁₅H₁₄N₂O₃
Functional Groups Oxime, carbamoyl, 4-methoxy Oxime, carbamoyl, phenyl
Hydrogen Bonding Likely N-H···O and O-H···O N-H···O (ribbon formation) [3]

(E)-Benzaldehyde O-Benzyl Oximes with ALR2 Inhibitory Activity

Structural Similarities :

  • Core benzaldehyde-oxime structure.
  • Substituted benzyl groups (e.g., 3- or 4-methoxybenzyl).

Key Differences :

  • Substituent Position : The target compound’s 4-methoxy group is directly attached to the carbamoyl-linked aromatic ring, whereas ALR2 inhibitors feature methoxy groups on the benzyl moiety [2].
  • Bioactivity : ALR2 inhibitors with 2,3,4-trihydroxybenzaldehyde and 3/4-methoxybenzyl groups (e.g., compounds 7b and 8b ) exhibit potent aldose reductase inhibition (IC₅₀ ~1–10 µM). The absence of polyhydroxy groups in the target compound suggests divergent biological roles [2].

O-Propargyl Arylaldoximes (e.g., 1b in )

Structural Similarities :

  • Benzaldehyde-oxime core.

Key Differences :

  • Substituent : Propargyl group (C≡C) vs. carbamoyl group.
  • Reactivity : Propargyl oximes undergo copper-catalyzed rearrangements to β-lactams, whereas carbamoyl oximes may prioritize hydrogen bonding or enzymatic interactions [1].

Benzaldehyde O-[(4-Chlorophenyl)methyl]oxime Derivatives

Structural Similarities :

  • Oxime functionalization with aromatic groups.

Key Differences :

  • Substituents : 4-Chlorophenylmethyl vs. 4-methoxyphenylcarbamoyl.
  • Electronic Effects: Chlorine (electron-withdrawing) vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
Reactant of Route 2
benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.